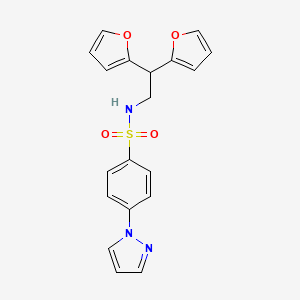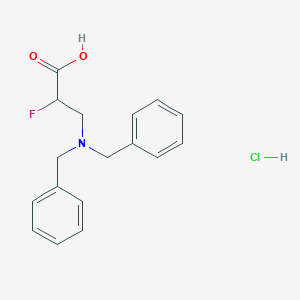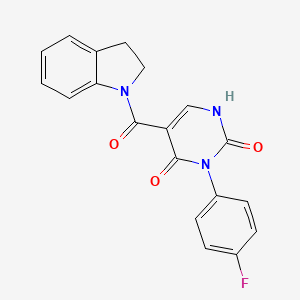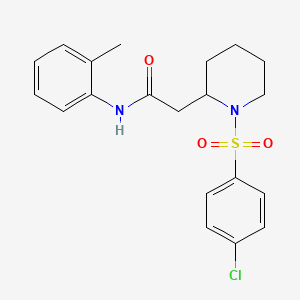
Quinoline-6,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-6,8-diol is a heterocyclic organic compound . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline-6,8-diol is used for research purposes .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various methods. Some of the well-known methods include the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses . These methods have been modified to increase efficiency and yield. For example, variations on the Skraup method include microwave irradiation, ionic liquid media, and novel annulation partners .Molecular Structure Analysis
Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . It has five double bonds and eleven single bonds . The single bonds are sigma bonds formed by the head-on overlapping, and the double bond consists of one sigma bond and one pi bond .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. They can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, undergo ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid chemical . It is composed of a large number of hydrophobic carbon chains, making it sparingly soluble in water but soluble in organic solvents .科学的研究の応用
Anticancer Activities
Quinoline compounds, including Quinoline-6,8-diol derivatives, are extensively used in synthesizing molecules with medical benefits, particularly in anticancer activities. They exhibit effective anticancer activity due to their broad spectrum of biological and biochemical activities. This efficacy is further facilitated by the synthetic versatility of quinoline, allowing the generation of numerous structurally diverse derivatives. These derivatives have been examined for their modes of function in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair in the context of cancer drug development and refinement (Solomon & Lee, 2011).
Biological Activity and Molecular Docking Studies
Quinoline derivatives, such as substituted quinoline and tetrahydroquinolines, have shown significant antiproliferative and cytotoxic properties against various cancer cell lines. These derivatives exhibit selective antiproliferative activity and have been studied for their action mechanism, demonstrating their potential as potent anticancer agents (Kul Köprülü et al., 2021).
Antitrypanosomal Activities
Quinoline alkaloids isolated from natural sources like Waltheria indica have shown potent and selective growth inhibition towards Trypanosoma cruzi. These compounds are promising in the context of treating diseases caused by trypanosomes, highlighting the therapeutic potential of quinoline derivatives in antitrypanosomal therapy (Cretton et al., 2014).
Application in Corrosion Inhibition
Quinoline derivatives have been studied for their corrosion inhibition properties. For example, certain quinoline derivatives exhibit excellent inhibitory effects on the corrosion of mild steel in acidic solutions, showcasing their potential in industrial applications (Lgaz et al., 2017).
Synthesis and Structural Applications
The synthesis of quinoline derivatives involves various environmentally friendly and efficient methods. These derivatives have been synthesized for their applications in areas like medicinal chemistry, material science, and industrial chemistry due to their structural uniqueness and biological significance (Prajapati et al., 2014).
作用機序
Target of Action
Quinoline-6,8-diol and its derivatives interact with diverse biological targets like proteins, receptors, and enzymes . These compounds have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline-6,8-diol interacts with its targets resulting in high and selective activity attained through different mechanisms of action . For instance, quinoline derivatives have been identified with potent activity against the NS5B polymerase .
Biochemical Pathways
Quinoline derivatives are known to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Pharmacokinetics
The structural diversity of synthesized compounds provides high and selective activity, as well as low toxicity on human cells .
Result of Action
The molecular and cellular effects of Quinoline-6,8-diol’s action are largely dependent on the specific targets it interacts with. For instance, quinoline derivatives have been shown to have antitumor effects by inhibiting tumor growth through various mechanisms .
Safety and Hazards
将来の方向性
Quinoline and its derivatives have a wide range of applications in medicinal and industrial chemistry . There is ongoing research to develop new methods for the preparation of quinolines and their derivatives and to improve existing synthetic methods . There is also interest in green and clean syntheses using alternative reaction methods .
特性
IUPAC Name |
quinoline-6,8-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-10-9(6)8(12)5-7/h1-5,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXUNCSKFJYPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6,8-diol | |
CAS RN |
64165-36-2 |
Source


|
| Record name | Quinoline-6,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2976977.png)

![2-(4-(Pyridin-4-ylmethyl)phenyl)-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B2976982.png)
![N-((3s,5s,7s)-adamantan-1-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2976983.png)
![8-(2,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976984.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2976985.png)
![4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2976987.png)


![N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2976992.png)
![N-{2-[1-methanesulfonyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2976993.png)
![3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol](/img/structure/B2976995.png)
